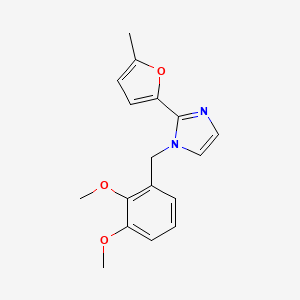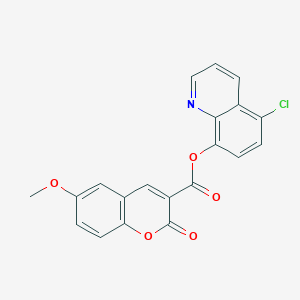
1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been investigated for its potential use in the treatment of diabetes mellitus and neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by suppressing the production of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its anti-inflammatory, anti-tumor, and anti-fungal properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of diabetes mellitus. Further research is also needed to fully understand the mechanism of action of this compound and to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-fungal properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole involves the reaction of 2-(5-methyl-2-furyl) aminoacetonitrile with 2,3-dimethoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-2-(5-methylfuran-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-8-15(22-12)17-18-9-10-19(17)11-13-5-4-6-14(20-2)16(13)21-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGSVRIMJSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=CN2CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![N-(cyclopropylmethyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417653.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417670.png)
![2-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5417685.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)
![4-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5417695.png)


![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)